molecular formula C12H12ClN3O3 B2481139 2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide CAS No. 956796-12-6

2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide

Cat. No.: B2481139
CAS No.: 956796-12-6
M. Wt: 281.7
InChI Key: JXOPSLIUHKRPAC-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide is a synthetic organic compound with the molecular formula C12H12ClN3O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide typically involves the following steps:

    Formation of the Imidazolidinone Ring: The initial step involves the cyclization of an appropriate diamine with a diketone to form the imidazolidinone ring. For instance, 4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl can be synthesized by reacting 4-methyl-2,5-dioxo-4-phenylimidazolidine with a suitable diketone under acidic or basic conditions.

    Chlorination: The next step involves the chlorination of the acetamide group. This can be achieved by reacting the imidazolidinone derivative with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in 2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

    Oxidation and Reduction: The imidazolidinone ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the acetamide group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.

    Oxidation: Products may include oxidized imidazolidinones.

    Reduction: Reduced forms of the imidazolidinone ring.

    Hydrolysis: Breakdown products of the acetamide group.

Scientific Research Applications

2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide: Similar structure with an ethyl group instead of a methyl group.

    2-chloro-N-(4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl)acetamide: Features a phenylethyl group instead of a phenyl group.

Uniqueness

2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the chloro group and the specific configuration of the imidazolidinone ring contribute to its distinct chemical and biological properties.

This compound’s unique structure and reactivity make it a valuable tool in various fields of research, offering potential for the development of new therapeutic agents and materials.

Properties

IUPAC Name

2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3/c1-12(8-5-3-2-4-6-8)10(18)16(11(19)14-12)15-9(17)7-13/h2-6H,7H2,1H3,(H,14,19)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOPSLIUHKRPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)NC(=O)CCl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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